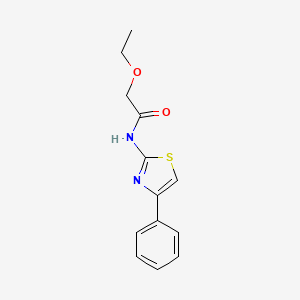![molecular formula C17H14F3N3O2 B4089157 N-[2-(1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B4089157.png)
N-[2-(1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline
Übersicht
Beschreibung
N-[2-(1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline, commonly known as INT-777, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. INT-777 belongs to the class of compounds known as TGR5 agonists, which are primarily used for treating metabolic disorders such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease.
Wissenschaftliche Forschungsanwendungen
Electron Transport Materials
The compound N-[2-(1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline and its derivatives have been explored for their potential as electron transport materials in positive charge electrophotography. A study by Matsui et al. (1993) synthesized N-(Nitrofluorenylidene)anilines, which showed high compatibility with polycarbonate and good properties as electron transport materials in this field. These compounds were found to be stable for repeated use in electrophotographic processes Matsui, M., Fukuyasu, K., Shibata, K., & Muramatsu, H. (1993). Journal of The Chemical Society-perkin Transactions 1.
Spectroscopic and Theoretical Investigation
In the field of spectroscopy and theoretical chemistry, derivatives of N-[2-(1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline have been subject to extensive study. Ceylan et al. (2016) investigated 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, a compound with structural similarities, using FT–IR and UV–Vis spectrum along with HF and DFT/B3LYP methods. This research provided valuable insights into the molecular geometry and electronic absorption spectra, highlighting the importance of such compounds in spectroscopic analysis Ceylan, Ü., Tarı, G. Ö., Gökce, H., & Ağar, E. (2016). Journal of Molecular Structure.
Oligomerization and Synthesis
The oligomerization of indoles, closely related to N-[2-(1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline, was investigated by Shelke and Kumar (2017). They studied the Sc(OTf)3-catalyzed oligomerization of substituted indoles, leading to the synthesis of compounds like 2-[2,2-bis(indol-3-yl)ethyl]anilines. This study underscores the compound's relevance in synthetic organic chemistry, particularly inthe synthesis of indole oligomers, which are important in various chemical and pharmaceutical applications Shelke, G. M., & Kumar, A. (2017). Synthesis.
Molecular Structure and Reactivity
Investigations into the structure and reactivity of compounds structurally similar to N-[2-(1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline have been conducted. Pr̆ikryl et al. (2003) examined 3,3-Disubstituted 1-(5-Nitro-2,1-benzisothiazol-3-yl)triazenes, focusing on their stability and spectral characteristics. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including material science and pharmaceuticals Pr̆ikryl, J., Lyčka, A., Bertolasi, V., Holčapek, M., & Macháček, V. (2003). European Journal of Organic Chemistry.
Catalytic Applications in Synthesis
The role of catalysts in the synthesis of compounds related to N-[2-(1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline has been explored. Ogiwara et al. (2017) demonstrated the use of InCl3 in the selective reduction of a nitroarene, leading to the synthesis of aniline derivatives. This research highlights the importance of such compounds in catalysis and their potential application in the efficient synthesis of pharmaceuticals and other complex organic molecules Ogiwara, Y., Sakurai, Y., & Sakai, N. (2017). Chemistry Letters.
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2/c18-17(19,20)12-5-6-15(16(9-12)23(24)25)21-8-7-11-10-22-14-4-2-1-3-13(11)14/h1-6,9-10,21-22H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVOOKVBWQEOMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-acetylphenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B4089081.png)

![1-(4-bromophenyl)-5-(4-ethoxybenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4089111.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxy-1,1-dimethylethyl)acetamide](/img/structure/B4089119.png)
![4-methoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4089124.png)
![1-[5-(4-ethyl-1-piperazinyl)-4-fluoro-2-nitrophenyl]azepane](/img/structure/B4089138.png)

![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B4089143.png)
![2,5-diphenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B4089163.png)
![2-(ethylsulfonyl)-5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1-(3-phenylpropyl)-1H-imidazole](/img/structure/B4089169.png)
![4,6-dimethyl-1-(1-methylbutyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B4089178.png)
![5-{1-[(4-methylphenyl)sulfonyl]propyl}-8-nitroquinoline](/img/structure/B4089181.png)
![methyl 4-(2-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4089185.png)
![5-(2,3-dichlorobenzyl)-1-(2-fluorophenyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4089190.png)